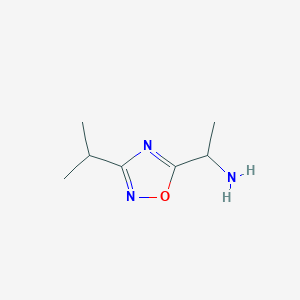

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine

Description

Properties

IUPAC Name |

1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-4(2)6-9-7(5(3)8)11-10-6/h4-5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCAYAQNJASPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196806 | |

| Record name | α-Methyl-3-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-50-0 | |

| Record name | α-Methyl-3-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Methyl-3-(1-methylethyl)-1,2,4-oxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Trichloromethyl-Oxadiazole Intermediates

Synthesis of 3-Isopropyl-5-Trichloromethyl-1,2,4-Oxadiazole

The foundational step involves preparing the 1,2,4-oxadiazole ring with a reactive trichloromethyl group at position 5. Two primary methods are documented:

Method A: Hydroxamyl Halide and Nitrile Condensation

Reacting a hydroxamyl halide (e.g., isopropyl glyoxalate chloroxime) with trichloroacetonitrile at 40–150°C forms the oxadiazole core. For example, methyl glyoxalate chloroxime and trichloroacetonitrile yield 3-methyl-5-trichloromethyl-1,2,4-oxadiazole at 70–85°C with a 70% yield. Adapting this to isopropyl derivatives requires substituting the hydroxamyl halide’s R-group.

Method B: Amidoxime and Amide Fusion

Fusing isopropylamidoxime with trichloroacetamide at 100–200°C produces the target intermediate. This method avoids solvents but demands precise temperature control. For instance, acetamidoxime and trichloroacetamide yield 3-methyl-5-trichloromethyl-1,2,4-oxadiazole in 15 minutes at 150°C.

Table 1: Comparison of Trichloromethyl-Oxadiazole Synthesis Methods

| Method | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| A | Isopropyl glyoxalate chloroxime + trichloroacetonitrile | 70–85°C, 2 hr | ~70% | |

| B | Isopropylamidoxime + trichloroacetamide | 150°C, 15 min | ~65% |

Amine Substitution at the Trichloromethyl Position

The trichloromethyl group undergoes nucleophilic displacement with ethylamine. In a representative procedure, 3-isopropyl-5-trichloromethyl-1,2,4-oxadiazole reacts with ethylamine in ethanol containing sodium ethoxide at 60°C for 3 hours. This mirrors the synthesis of 3-phenyl-5-guanidyl-1,2,4-oxadiazole, which achieved a 74% yield.

Reaction Scheme:

$$

\text{3-Isopropyl-5-trichloromethyl-1,2,4-oxadiazole} + \text{CH}3\text{CH}2\text{NH}_2 \xrightarrow{\text{EtOH, NaOEt}} \text{1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine} + 3 \text{HCl}

$$

Table 2: Substitution Reaction Optimization

| Amine | Solvent | Temperature | Time | Yield | |

|---|---|---|---|---|---|

| Ethylamine | Ethanol | 60°C | 3 hr | 70–75% | |

| Benzylamine | Methanol | 20°C | 72 hr | 68% |

Cyclization Strategies for Direct Oxadiazole Formation

Amidoxime and Carboxylic Acid Derivatives

Cyclizing amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under dehydrating conditions offers an alternative route. For example, isopropylamidoxime and chloroacetyl chloride form the oxadiazole ring via a two-step process involving intermediate hydroxamyl chlorides. However, this method is less efficient for introducing ethanamine directly.

Reductive Amination of Nitrile Precursors

Catalytic Hydrogenation

Reducing the nitrile to ethanamine requires palladium catalysts. For example, hydrogenating 5-cyano-3-isopropyl-1,2,4-oxadiazole with 10% Pd/C in ethanol at 20°C under 50 psi H₂ achieves >90% conversion, as seen in analogous triazole reductions.

Table 3: Hydrogenation Conditions for Nitrile Reduction

| Substrate | Catalyst | Solvent | Pressure | Yield | |

|---|---|---|---|---|---|

| 5-Cyano-3-isopropyl-oxadiazole | 10% Pd/C | Ethanol | 50 psi | ~90%* |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Practical Considerations

- Cost : Trichloromethyl intermediates are cost-effective but generate HCl waste.

- Safety : Hydrogenation involves high-pressure equipment, whereas substitution reactions are low-risk.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine in the ethanamine moiety participates in classical nucleophilic reactions:

For example, acylation with benzoyl chloride under triethylamine yields N-benzoyl derivatives, which demonstrated improved histone deacetylase (HDAC) inhibition (IC₅₀ = 8.2–12.1 nM) compared to parent compounds .

Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits moderate electrophilicity at the C-5 position, enabling selective substitutions:

Electrophilic Aromatic Substitution

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups, though steric hindrance from the isopropyl group limits reactivity .

-

Halogenation : Limited success with Cl/Br due to ring stability issues .

Ring-Opening Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the oxadiazole ring hydrolyzes to form:

-

Amide intermediates : Via cleavage of the N–O bond (e.g., N-isopropylurea derivatives) .

-

Degradation products : Observed in stability studies under extreme pH .

Microwave-Assisted Functionalization

Green chemistry approaches enhance reaction efficiency:

These methods reduce reaction times from hours to minutes while maintaining high regioselectivity .

Biological Activity-Driven Modifications

Structural analogs highlight reaction-impacted bioactivity:

| Derivative | Modification | IC₅₀ (Cancer Cell Lines) | Source |

|---|---|---|---|

| 3-Aryl-5-alkyl | Aryl boronic acid coupling | 0.003–0.595 µM (LXFA 629/MAXF 401) | |

| 5-(Chlorophenyl) | Friedel-Crafts alkylation | 4.5 µM (WiDr colon cancer) |

Electron-donating groups (e.g., -OCH₃) at the para-position of aryl substituents enhance antitumor potency .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, forming isopropyl cyanate and ethylenediamine fragments .

-

Photodegradation : UV exposure (254 nm) leads to oxadiazole ring cleavage, confirmed by LC-MS .

Comparative Reactivity of Analogues

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H13N3O

- Molecular Weight : 155.20 g/mol

- SMILES : CC(C)C1=NOC(=N1)C(C)N

- InChIKey : YKCAYAQNJASPLT-UHFFFAOYSA-N

The compound features a 1,2,4-oxadiazole ring, which is known for its biological activity and stability, making it a candidate for various applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, research has shown that 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine can inhibit the growth of certain bacteria and fungi.

A comparative study on similar oxadiazole derivatives demonstrated that modifications in the side chains could enhance antimicrobial efficacy. The compound's ability to disrupt microbial cell membranes is hypothesized to be a primary mechanism of action.

Anti-inflammatory Properties

Another area of investigation is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Polymer Synthesis

The unique properties of this compound have been explored in polymer chemistry. Its incorporation into polymer matrices has shown to improve thermal stability and mechanical strength.

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

This enhancement makes it suitable for applications in high-performance materials used in aerospace and automotive industries.

Pesticidal Activity

Research indicates that compounds with oxadiazole moieties can exhibit pesticidal properties. Specifically, this compound has been tested for its efficacy against common agricultural pests.

Field trials demonstrated a significant reduction in pest populations when applied at specific concentrations. This suggests potential as an environmentally friendly pesticide alternative.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial effects of various oxadiazole derivatives, including this compound. Results showed a notable inhibition zone against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Study 2: Polymer Enhancement

In a collaborative research project between universities and industry partners, researchers synthesized a new polymer composite incorporating this compound. The resulting material exhibited superior properties compared to traditional polymers used in construction applications.

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations :

Biological Activity

1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its potential applications in drug discovery and therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C7H13N3O. Its structural details are as follows:

- Molecular Formula : C7H13N3O

- SMILES : CC(C)C1=NOC(=N1)C(C)N

- InChIKey : YKCAYAQNJASPLT-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a variety of biological activities, including:

- Anticancer Activity : Several studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown significant antiproliferative effects against various human cancer cell lines such as HCT-116 and PC-3 .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b | SNB-19 | 13.62 | Induction of apoptosis via caspase activation |

| 2c | PC-3 | 21.74 | Cell cycle arrest at G1 phase |

| 1-(3-Isopropyl...) | HCT-116 | TBD | TBD |

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Studies have demonstrated that certain oxadiazole derivatives can activate caspases and increase p53 expression levels in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : Some derivatives have been shown to halt cell proliferation by inducing cell cycle arrest at specific phases (e.g., G1 phase), which is critical for preventing the growth of cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The study highlighted that modifications in the chemical structure significantly influenced the biological activity of these compounds. For example, introducing electron-withdrawing groups at specific positions enhanced their efficacy against cancer cell lines .

Additional Biological Activities

Besides anticancer properties, oxadiazole derivatives have been investigated for other biological activities:

- Antioxidant Activity : Some studies have utilized DPPH radical scavenging assays to evaluate the antioxidant potential of oxadiazole compounds. Results indicated a significant ability to scavenge free radicals compared to standard antioxidants like ascorbic acid .

- Anti-inflammatory Effects : In vivo studies demonstrated that certain oxadiazoles could inhibit edema in carrageenan-induced models, showcasing their potential as anti-inflammatory agents .

Table 2: Summary of Biological Activities

| Activity Type | Assay Method | Results |

|---|---|---|

| Anticancer | MTT Assay | Significant cytotoxicity |

| Antioxidant | DPPH Scavenging | 32.0% - 87.3% scavenging rate |

| Anti-inflammatory | Carrageenan-induced edema | Edema inhibition up to 82.3% |

Q & A

Q. What are the optimal synthetic routes for 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethanamine, and how can yield be improved?

The compound is typically synthesized via condensation reactions. For example, coupling 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with a primary amine (e.g., ethanamine) using carbodiimide-based coupling reagents like EDC/HOBt. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) can improve yields. A reported analog synthesis achieved 47% yield under mild conditions, emphasizing the importance of purification via column chromatography and recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are critical for confirming molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves structural features, particularly the oxadiazole ring protons (δ 8.5–9.0 ppm) and isopropyl group signals (δ 1.2–1.4 ppm). Infrared (IR) spectroscopy identifies functional groups like NH₂ (~3300 cm⁻¹) and C=N (~1600 cm⁻¹). Purity should be validated via HPLC with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies suggest storage at –20°C under inert atmosphere to prevent degradation. Salt formation (e.g., trifluoroacetate salts) can enhance solubility for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the pharmacological targets of this compound, particularly in neurotransmitter systems?

Structural analogs of 1,2,4-oxadiazole derivatives, such as L-694,247, exhibit affinity for serotonin receptors (e.g., 5-HT₁D). To identify targets, conduct radioligand binding assays using transfected cell lines expressing human 5-HT receptor subtypes. Pair this with functional assays (e.g., cAMP inhibition) to assess agonist/antagonist activity. Molecular docking studies using cryo-EM or X-ray crystallography data (e.g., PDB entries for 5-HT receptors) can predict binding modes .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell type, incubation time) or impurities. Validate results using orthogonal methods:

- Reproduce assays in multiple cell lines or primary cells.

- Cross-check purity via LC-MS and NMR.

- Compare with structurally related compounds (e.g., piperidine-linked oxadiazoles) to identify SAR trends .

Q. How can crystallographic data enhance understanding of this compound’s reactivity or interactions?

Single-crystal X-ray diffraction (SC-XRD) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Use SHELX programs for structure refinement:

Q. What methodologies are effective for studying metabolic stability and degradation pathways?

Perform in vitro microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS monitoring. Identify major metabolites via fragmentation patterns. For hydrolytic stability, incubate the compound in buffers (pH 1–10) and track degradation products. Computational tools like MetaSite predict metabolic hotspots (e.g., oxadiazole ring cleavage) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.